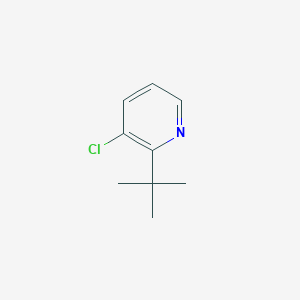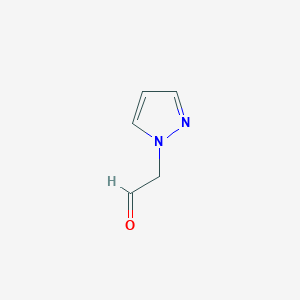
2-(1H-pyrazol-1-yl)acetaldehyde
Descripción general
Descripción
“2-(1H-pyrazol-1-yl)acetaldehyde” is a chemical compound with the molecular formula C5H6N2O . It is a derivative of pyrazole, which is a class of organic compounds characterized by a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which could include “2-(1H-pyrazol-1-yl)acetaldehyde”, has been achieved via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study described a Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Chemical Reactions Analysis
In terms of chemical reactions, a Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported . This reaction provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Aplicaciones Científicas De Investigación
1. Rh(iii)-Catalyzed switchable C–H functionalization
- Summary of Application: This research describes a Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
- Methods of Application: The method involves the use of a Rh(iii) catalyst and solvent-controlled conditions to achieve C–H bond functionalization . The exact technical details and parameters would be available in the full research paper .
- Results or Outcomes: The method resulted in moderate to good yields of either C–H alkenylation products or indazole products .
2. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications
- Summary of Application: Pyrazoles have a wide range of applications in various scientific fields. They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes: Pyrazoles have been found to exhibit a number of noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
3. Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles
- Summary of Application: Benzimidazole derivatives, including those that could potentially be synthesized from “2-(1H-pyrazol-1-yl)acetaldehyde”, are known to exhibit a wide range of biological activities .
- Methods of Application: The synthesis of these compounds typically involves the reaction of a benzimidazole derivative with a suitable reagent . The exact technical details and parameters would be available in the full research paper .
- Results or Outcomes: Benzimidazole derivatives are known to exhibit antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic activities .
4. Synthesis of Pyrazole Derivatives
- Summary of Application: Pyrazole derivatives, including those that could potentially be synthesized from “2-(1H-pyrazol-1-yl)acetaldehyde”, are known to exhibit a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application: The synthesis of pyrazole derivatives typically involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes: Pyrazoles have been found to exhibit a number of noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
5. Anticancer Research
- Summary of Application: Pyrazole derivatives, including those that could potentially be synthesized from “2-(1H-pyrazol-1-yl)acetaldehyde”, have been studied for their potential anticancer properties .
- Methods of Application: The exact methods of application would depend on the specific research study and the type of cancer being targeted .
- Results or Outcomes: While the specific outcomes would depend on the research study, some pyrazole derivatives have shown promise in inhibiting the growth of certain types of cancer cells .
Propiedades
IUPAC Name |
2-pyrazol-1-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-5-4-7-3-1-2-6-7/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMJPJSVODULDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609140 | |
| Record name | (1H-Pyrazol-1-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)acetaldehyde | |
CAS RN |
99310-58-4 | |
| Record name | (1H-Pyrazol-1-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



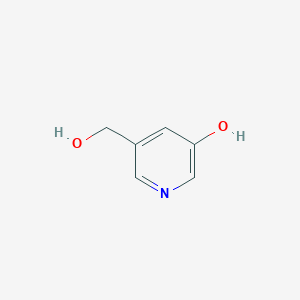
![1-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1603710.png)
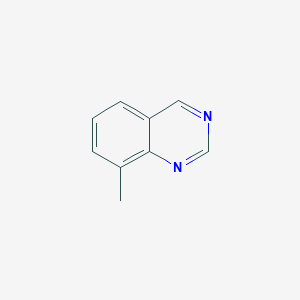
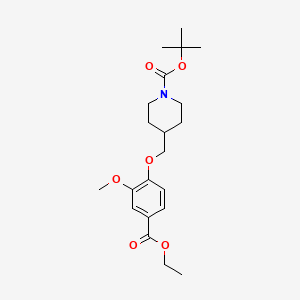
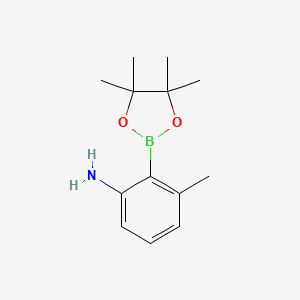
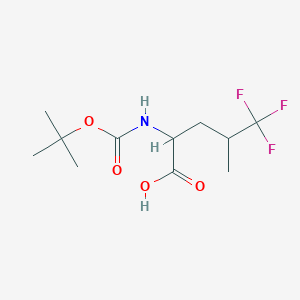
![tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1603722.png)

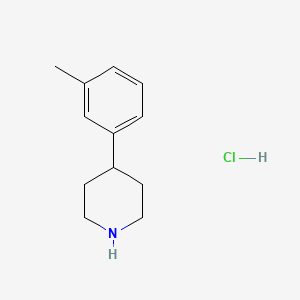
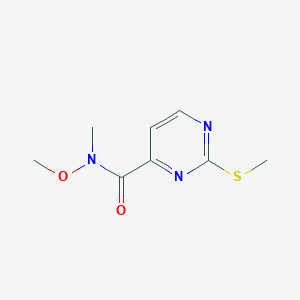
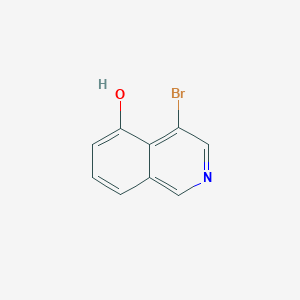
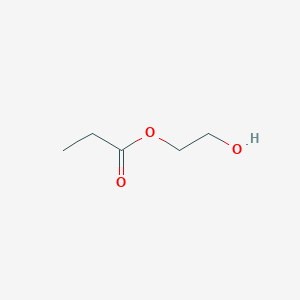
![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1603730.png)
